molecular formula C19H20N2O3 B564727 Oxyphenbutazone-d9 CAS No. 1189693-23-9

Oxyphenbutazone-d9

Cat. No. B564727
CAS RN: 1189693-23-9
M. Wt: 333.435
InChI Key: HFHZKZSRXITVMK-ZNZAITRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyphenbutazone-d9 is the labeled form of Oxyphenbutazone . It is a nonsteroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone . It was withdrawn from markets worldwide in the mid-1980s due to bone marrow suppression and the risk of Stevens–Johnson syndrome .


Molecular Structure Analysis

The molecular formula of Oxyphenbutazone-d9 is C19H11D9N2O3 . The molecular weight is 333.43 . The structure of Oxyphenbutazone, the parent compound of Oxyphenbutazone-d9, can be found on various chemical databases .


Physical And Chemical Properties Analysis

The molecular formula of Oxyphenbutazone-d9 is C19H11D9N2O3, and its molecular weight is 333.43 . The parent compound, Oxyphenbutazone, has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 .

Scientific Research Applications

1. Veterinary Medicine and Animal Studies

Oxyphenbutazone and its derivatives, including Oxyphenbutazone-d9, have been studied extensively in veterinary medicine. For instance, a method was developed to determine oxyphenbutazone residues in the urine of several animal species, emphasizing its importance in monitoring drug residues in animals (Igualada & Moragues, 2005). Another study focused on the analysis of phenylbutazone residues in horse tissues, highlighting oxyphenbutazone as a significant metabolite (Boison et al., 2016).

2. Analytical Methods in Drug Testing

Oxyphenbutazone-d9 has been instrumental in developing analytical methods for drug testing. A research project utilized oxyphenbutazone-d9 as an internal standard for the determination of phenylbutazone and oxyphenbutazone in animal urine by liquid chromatography-mass spectrometry (Igualada & Moragues, 2005). This development is crucial for accurate and reliable drug testing in various fields.

3. Pharmacokinetic Studies

Oxyphenbutazone has been the subject of pharmacokinetic studies to understand its behavior in biological systems. For example, the analysis of phenylbutazone and oxyphenbutazone in equine plasma was a significant focus to understand their behavior and metabolism in horses (You et al., 2009). This is vital for drug safety and efficacy in veterinary medicine.

4. Drug Interactions and Molecular Mechanisms

The study of oxyphenbutazone also extends to its interactions with other substances and molecular mechanisms. Interactions of oxyphenbutazone with different cyclodextrins in aqueous medium and in the solid state have been investigated to understand how it behaves in different environments and how it can be effectively utilized in pharmaceutical formulations (Veiga & Merino, 2002).

Mechanism of Action

Oxyphenbutazone-d9, like its parent compound Oxyphenbutazone, works by blocking the release of certain chemical messengers that cause pain and inflammation .

Safety and Hazards

Oxyphenbutazone-d9 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . The parent compound, Oxyphenbutazone, was withdrawn from markets due to bone marrow suppression . It may raise the risk of heart and blood vessel problems like heart attack and stroke .

properties

IUPAC Name

1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZKZSRXITVMK-ZNZAITRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676095
Record name 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyphenbutazone-d9

CAS RN

1189693-23-9
Record name 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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